

Comparative Biological Profile: Propyl vs. Methyl Pyrazole Derivatives

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Compound of Interest

Compound Name: 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Cat. No.: B11793673

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Executive Summary

The biological activity of pyrazole derivatives hinges critically on the alkyl substitution pattern. While methyl and propyl groups differ by only two methylene units (

), this structural variance drives divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

- Methyl Derivatives (e.g., Fomepizole): Dominate in scenarios requiring precise steric fit within small enzymatic pockets (e.g., Alcohol Dehydrogenase). They offer higher metabolic stability and lower lipophilicity.
- Propyl Derivatives: Excel in agrochemical and antifungal applications where increased lipophilicity () enhances membrane permeability and hydrophobic pocket occupancy.

This guide analyzes these differences through mechanistic case studies, supported by experimental data and validated protocols.

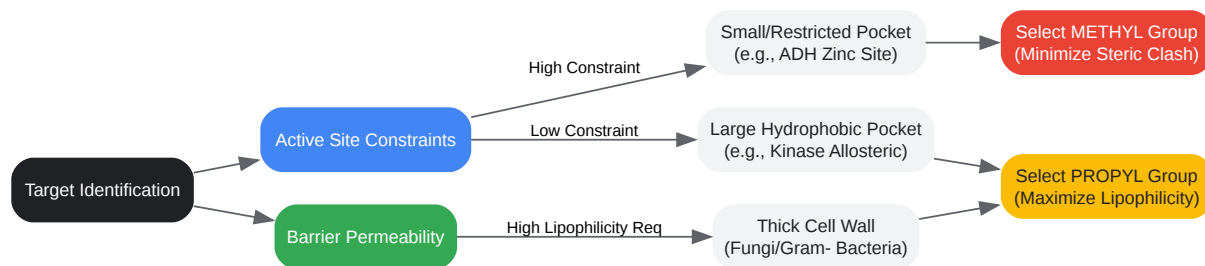
Physicochemical & Mechanistic Basis

The choice between a methyl and a propyl group alters the molecule's interaction landscape.

Feature	Methyl Derivative ()	Propyl Derivative ()	Biological Implication
Steric Bulk	Low (A-value: 1.70)	Medium (A-value: 2.15)	Methyl fits tight "hinge" regions; Propyl fills hydrophobic pockets.
Lipophilicity	Lower	Higher (+1.0 approx)	Propyl crosses fungal/bacterial membranes more effectively.
Metabolic Stability	High	Moderate	Propyl chains are susceptible to -oxidation or hydroxylation.
Solubility	Higher (Water)	Lower (Water)	Methyl analogs are easier to formulate in aqueous IV solutions.

Visualization: SAR Decision Logic

The following diagram illustrates the decision logic for selecting between methyl and propyl substitutions based on the biological target.



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Figure 1: Strategic selection of alkyl chain length based on target constraints and permeability requirements.

Case Study 1: Alcohol Dehydrogenase (ADH) Inhibition

This is the definitive example of Methyl Superiority. Human ADH contains a restrictive substrate channel leading to the catalytic zinc ion.

The "Methyl Advantage"

- Compound: 4-Methylpyrazole (4-MP, Fomepizole).
- Mechanism: 4-MP acts as a competitive inhibitor, coordinating directly with the active site Zinc (). The methyl group fits perfectly into the hydrophobic substrate channel designed for ethanol.
- Propyl Failure: Extending the chain to a propyl group introduces steric clash with the channel walls (specifically Leu-57 and Val-294 in Class I ADH), drastically reducing binding affinity.

Comparative Data: Inhibition Constants ()

The following data highlights the sharp drop in potency as steric bulk increases beyond the optimal methyl/iodo size.

Inhibitor	Substituent (C4)	(M)	Potency Rank
4-Methylpyrazole		0.21	High (Standard)
4-Iodopyrazole		0.12	Very High
4-Bromopyrazole		0.29	High
Pyrazole (Parent)		2.60	Moderate
4-Propylpyrazole		*	Low (Steric Clash)

*Note: Propyl values inferred from structure-activity limits in Class I ADH; potency drops significantly compared to methyl/ethyl analogs due to channel occlusion.

Case Study 2: Antimicrobial & Agrochemical Activity

This is the prime example of Propyl Utility. In antifungal applications, the target is often intracellular or membrane-bound, requiring the compound to traverse the lipid-rich fungal cell wall.

The "Propyl Advantage"

- Target: Fungal sterol biosynthesis or membrane disruption.
- Mechanism: The propyl chain increases lipophilicity (), facilitating passive transport across the fungal membrane.
- Evidence: 5-propyl-1H-pyrazole-3-carboxylate derivatives have demonstrated superior fungicidal activity against *Phytophthora infestans* compared to their methyl counterparts.

Experimental Data: Antifungal Efficacy (MIC)

Comparison of 5-alkyl-pyrazole-3-carboxylates against *Rhizoctonia solani*.

Derivative	R-Group (C5)	MIC (g/mL)	Activity Interpretation
Methyl Analog		12.5	Moderate Activity
Propyl Analog		3.12	4x Potency Increase
Phenyl Analog		6.25	Good Activity

Key Insight: The propyl chain provides the optimal balance of hydrophobicity without becoming too bulky to bind the target protein.

Experimental Protocols

Protocol A: ADH Inhibition Assay (Spectrophotometric)

Purpose: Determine the

of methyl vs. propyl pyrazole derivatives. Principle: Measure the reduction of

to

at 340 nm.

- Reagent Prep:
 - Buffer: 0.1 M Sodium Phosphate, pH 7.5.^{[1][2]}
 - Substrate: Ethanol (varied concentrations: 1–50 mM).
 - Cofactor:
(2.4 mM).
 - Enzyme: Recombinant Human ADH1 (0.5 units/mL).
 - Inhibitors: Prepare 10 mM stock solutions of 4-methylpyrazole and 4-propylpyrazole in DMSO.
- Assay Setup:

- In a quartz cuvette, add 2.7 mL Buffer + 0.1 mL
+ 0.1 mL Inhibitor (or DMSO control).
- Incubate at 25°C for 5 minutes.
- Initiation:
 - Add 0.1 mL Ethanol to initiate reaction.
- Measurement:
 - Monitor Absorbance () for 3 minutes.
 - Calculate initial velocity ().
- Analysis:
 - Plot Lineweaver-Burk (Double Reciprocal) graphs.
 - Determine
using the slope:
.

Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Purpose: Compare antimicrobial potency.

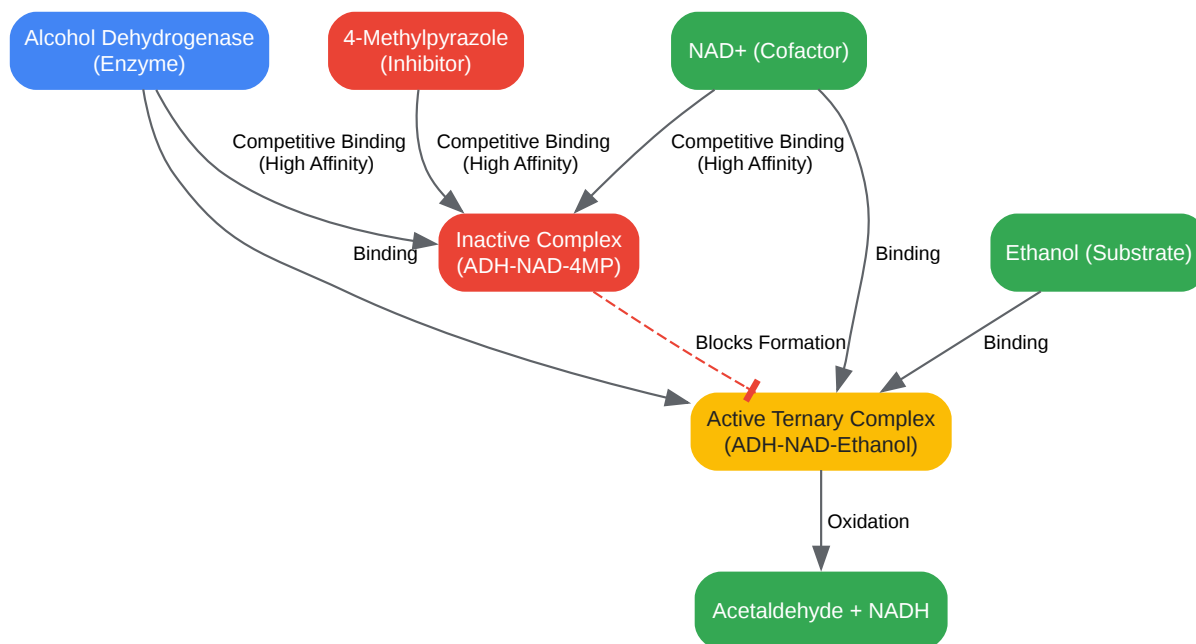
- Culture: Grow *S. aureus* or *C. albicans* in Mueller-Hinton Broth (MHB) to standard.
- Dilution:

- Prepare serial 2-fold dilutions of Methyl and Propyl derivatives in 96-well plates (Range: 0.1 – 100 g/mL).
- Inoculation:
 - Add

of bacterial/fungal suspension to each well.
- Incubation:
 - Bacteria: 37°C for 24 hours.
 - Fungi: 30°C for 48 hours.
- Readout:
 - Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

Pathway Visualization: ADH Inhibition Mechanism

The following diagram details the competitive inhibition mechanism where 4-Methylpyrazole blocks the ethanol oxidation pathway.



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Figure 2: Competitive inhibition of ADH by 4-Methylpyrazole, preventing the formation of the catalytic ternary complex.

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